molecular formula C22H26N2O3 B026850 ethyl 1-[(4-methylphenyl)carbamoyl]-4-phenyl-piperidine-4-carboxylate CAS No. 102395-71-1

ethyl 1-[(4-methylphenyl)carbamoyl]-4-phenyl-piperidine-4-carboxylate

Cat. No. B026850
M. Wt: 366.5 g/mol
InChI Key: BHCFALRDIZKTII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-[(4-methylphenyl)carbamoyl]-4-phenyl-piperidine-4-carboxylate, also known as EPMC, is a chemical compound that has been studied extensively in the field of medicinal chemistry. It is a piperidine derivative that has shown promise in the treatment of various medical conditions, including pain, inflammation, and cancer. In

Mechanism Of Action

The mechanism of action of ethyl 1-[(4-methylphenyl)carbamoyl]-4-phenyl-piperidine-4-carboxylate is not fully understood. It is believed to work by inhibiting the activity of certain enzymes and proteins involved in the growth and proliferation of cancer cells. It may also act on the central nervous system to reduce pain and inflammation.

Biochemical And Physiological Effects

Ethyl 1-[(4-methylphenyl)carbamoyl]-4-phenyl-piperidine-4-carboxylate has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce pain and inflammation, and improve neurological function. It has also been shown to have antioxidant properties, which may help to protect cells from damage caused by free radicals.

Advantages And Limitations For Lab Experiments

One advantage of using ethyl 1-[(4-methylphenyl)carbamoyl]-4-phenyl-piperidine-4-carboxylate in lab experiments is that it is relatively easy to synthesize and purify. It has also been shown to be effective in a variety of experimental settings, including in vitro and in vivo studies. However, one limitation of using ethyl 1-[(4-methylphenyl)carbamoyl]-4-phenyl-piperidine-4-carboxylate is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are a number of future directions for research on ethyl 1-[(4-methylphenyl)carbamoyl]-4-phenyl-piperidine-4-carboxylate. One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine the optimal dosage and administration route for ethyl 1-[(4-methylphenyl)carbamoyl]-4-phenyl-piperidine-4-carboxylate, as well as its safety and efficacy in humans. Other areas of interest include its potential use in the treatment of neurological disorders, such as Parkinson's disease, and its use as an antioxidant. In addition, further studies are needed to better understand the mechanism of action of ethyl 1-[(4-methylphenyl)carbamoyl]-4-phenyl-piperidine-4-carboxylate and to identify potential drug targets for future drug development.

Synthesis Methods

Ethyl 1-[(4-methylphenyl)carbamoyl]-4-phenyl-piperidine-4-carboxylate can be synthesized using a variety of methods, including the reaction of 4-methylacetophenone with ethyl carbamate, followed by reaction with piperidine-4-carboxylic acid. Another method involves the reaction of 4-methylbenzoyl chloride with ethyl piperidine-4-carboxylate, followed by reaction with phenylhydrazine. These methods have been used successfully to produce ethyl 1-[(4-methylphenyl)carbamoyl]-4-phenyl-piperidine-4-carboxylate in high yields and with good purity.

Scientific Research Applications

Ethyl 1-[(4-methylphenyl)carbamoyl]-4-phenyl-piperidine-4-carboxylate has been the subject of extensive research in the field of medicinal chemistry. It has been shown to have analgesic, anti-inflammatory, and anti-cancer properties. ethyl 1-[(4-methylphenyl)carbamoyl]-4-phenyl-piperidine-4-carboxylate has been tested in vitro and in vivo for its ability to inhibit the growth of cancer cells and to reduce pain and inflammation. It has also been studied for its potential use in the treatment of Parkinson's disease and other neurological disorders.

properties

CAS RN

102395-71-1

Product Name

ethyl 1-[(4-methylphenyl)carbamoyl]-4-phenyl-piperidine-4-carboxylate

Molecular Formula

C22H26N2O3

Molecular Weight

366.5 g/mol

IUPAC Name

ethyl 1-[(4-methylphenyl)carbamoyl]-4-phenylpiperidine-4-carboxylate

InChI

InChI=1S/C22H26N2O3/c1-3-27-20(25)22(18-7-5-4-6-8-18)13-15-24(16-14-22)21(26)23-19-11-9-17(2)10-12-19/h4-12H,3,13-16H2,1-2H3,(H,23,26)

InChI Key

BHCFALRDIZKTII-UHFFFAOYSA-N

SMILES

CCOC(=O)C1(CCN(CC1)C(=O)NC2=CC=C(C=C2)C)C3=CC=CC=C3

Canonical SMILES

CCOC(=O)C1(CCN(CC1)C(=O)NC2=CC=C(C=C2)C)C3=CC=CC=C3

Other CAS RN

102395-71-1

synonyms

ethyl 1-[(4-methylphenyl)carbamoyl]-4-phenyl-piperidine-4-carboxylate

Origin of Product

United States

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